molecular formula C6H4ClN3O B13926540 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one

4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one

Cat. No.: B13926540
M. Wt: 169.57 g/mol
InChI Key: YOGXYHZEIUSFKR-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a chloro substituent and a fused pyrrolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.

    Chlorination: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and amines are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PNP inhibitor, it competes with natural substrates for binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to selective cytotoxicity in certain cell types, such as T-cells, making it a potential immunosuppressive agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is unique due to its specific chloro substituent and its ability to inhibit PNP selectively. This selectivity makes it a valuable compound for developing targeted therapies with minimal off-target effects.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-4)9-6(11)10-5/h1-2,8H,(H,9,10,11)

InChI Key

YOGXYHZEIUSFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(NC(=O)N=C21)Cl

Origin of Product

United States

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